2-(4-Chlorophenyl)-N~1~-phenylhydrazine-1,1-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenyl)-N~1~-phenylhydrazine-1,1-dicarboxamide is an organic compound with significant interest in various fields of chemistry and biology. This compound is characterized by the presence of a chlorophenyl group and a phenylhydrazine moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-N~1~-phenylhydrazine-1,1-dicarboxamide typically involves the reaction of 4-chlorophenylhydrazine with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-N~1~-phenylhydrazine-1,1-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(4-Chlorophenyl)-N~1~-phenylhydrazine-1,1-dicarboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the treatment of bacterial infections and cancer.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-N~1~-phenylhydrazine-1,1-dicarboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may act as an inhibitor of bacterial enzymes, thereby exhibiting antimicrobial activity. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-5-Quinoxalinecarboxamide
- N-(4-chlorophenyl)-2-[(pyridin-4-ylmethyl)amino]benzamide
- (2R)-2-(4-Chlorophenyl)-2-Phenylethanamine
Uniqueness
2-(4-Chlorophenyl)-N~1~-phenylhydrazine-1,1-dicarboxamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both chlorophenyl and phenylhydrazine groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry .
Properties
CAS No. |
62656-87-5 |
---|---|
Molecular Formula |
C14H13ClN4O2 |
Molecular Weight |
304.73 g/mol |
IUPAC Name |
1-carbamoyl-1-(4-chloroanilino)-3-phenylurea |
InChI |
InChI=1S/C14H13ClN4O2/c15-10-6-8-12(9-7-10)18-19(13(16)20)14(21)17-11-4-2-1-3-5-11/h1-9,18H,(H2,16,20)(H,17,21) |
InChI Key |
JEDREKJTPQQQTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)N(C(=O)N)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.